o-Trifluoromethyl-valerophenon

Aqueous solubility Isomer differentiation Formulation screening

o-Trifluoromethyl-valerophenon, systematically designated as 1-[2-(trifluoromethyl)phenyl]pentan-1-one (CAS 42916-64-3; molecular formula C12H13F3O; molecular weight 230.23 g/mol; calculated LogP 4.0783), is a fluorinated aromatic ketone featuring a trifluoromethyl (-CF₃) substituent at the ortho position relative to the carbonyl group on the benzene ring. This compound is commercially available in research quantities with purity specifications of 95% and 98% as verified by HPLC, NMR, and GC analysis.

Molecular Formula C12H13F3O
Molecular Weight 230.23 g/mol
Cat. No. B13053254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Trifluoromethyl-valerophenon
Molecular FormulaC12H13F3O
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H13F3O/c1-2-3-8-11(16)9-6-4-5-7-10(9)12(13,14)15/h4-7H,2-3,8H2,1H3
InChIKeyHBEXQIRQRKAXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Trifluoromethyl-valerophenon (CAS 42916-64-3): A Positional Isomer of p-Trifluoromethylvalerophenone with Divergent Reactivity


o-Trifluoromethyl-valerophenon, systematically designated as 1-[2-(trifluoromethyl)phenyl]pentan-1-one (CAS 42916-64-3; molecular formula C12H13F3O; molecular weight 230.23 g/mol; calculated LogP 4.0783), is a fluorinated aromatic ketone featuring a trifluoromethyl (-CF₃) substituent at the ortho position relative to the carbonyl group on the benzene ring . This compound is commercially available in research quantities with purity specifications of 95% and 98% as verified by HPLC, NMR, and GC analysis . Structurally, it serves as the ketone precursor for ortho-substituted trifluoromethylphenyl derivatives, distinct from the para-isomer (p-trifluoromethylvalerophenone, CAS 42916-66-5) which has calculated aqueous solubility of 0.039 g/L at 25 °C and is a documented intermediate in the synthesis of the SSRI antidepressant fluvoxamine (via 4'-trifluoromethylvalerophenone oxime derivatives) [1]. The positional isomerism between ortho- and para-substituted trifluoromethylvalerophenones introduces fundamentally different electronic environments around the reactive carbonyl center, which directly impacts synthetic utility and analytical behavior.

Procurement Risk: Why Trifluoromethylvalerophenone Isomers (Ortho, Meta, Para) Are Not Interchangeable


The substitution of o-trifluoromethyl-valerophenon with its meta- or para-positional isomers introduces material risk in synthetic workflows and analytical method development due to non-transferable physicochemical and reactivity profiles. The para-isomer (CAS 42916-66-5) is specifically claimed in U.S. Patent 4,085,225 as the required ketone intermediate for producing 4'-trifluoromethylvalerophenone O-(2-aminoethyl)oximes—compounds that exhibit potent serotonin potentiation with absence of MAO inhibition, a mechanistic signature that defines the therapeutic profile of fluvoxamine [1]. Procurement of the ortho-isomer in contexts requiring para-substitution results in a compound with different steric and electronic constraints that would yield structurally divergent downstream products, necessitating re-validation of synthetic routes and analytical reference standards. Furthermore, the ortho-isomer is recognized as Fluvoxamine Impurity 7 in pharmaceutical quality control frameworks, underscoring that its presence in para-isomer-derived workflows constitutes a quantifiable purity deviation requiring separate analytical monitoring [2]. Generic substitution without isomer verification therefore creates downstream risk in both reaction yield consistency and regulatory compliance.

Quantitative Differentiation Evidence for o-Trifluoromethyl-valerophenon Versus Positional Isomers


Solubility Divergence: Ortho vs. Para Isomer in Aqueous Systems

The ortho-trifluoromethyl isomer exhibits different aqueous solubility behavior compared to the para-isomer. While the ortho-isomer lacks published experimental solubility data, the para-isomer (CAS 42916-66-5) is characterized as practically insoluble with a calculated aqueous solubility of 0.039 g/L at 25 °C . This low solubility for the para-isomer is documented; the ortho-isomer, due to steric and electronic perturbation of the carbonyl group by the ortho-CF₃ substituent, is expected to exhibit a distinct solubility profile. This difference carries direct implications for reaction medium selection and purification strategy, particularly in aqueous or biphasic systems where precipitation behavior differs between isomers.

Aqueous solubility Isomer differentiation Formulation screening

Synthetic Route Exclusivity: Ortho-Isomer as a Distinct Building Block for 2-Substituted Derivatives

o-Trifluoromethyl-valerophenon serves as a building block for synthesizing ortho-substituted trifluoromethylphenyl derivatives, including Fluvoxamine Impurity 7, which is chemically defined as (E)-5-Methoxy-1-(2-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime [1]. This ortho-specific application is structurally inaccessible from the para-isomer without fundamentally altering the synthetic route. In pharmaceutical impurity profiling and reference standard preparation, the ortho-isomer is procured specifically to generate and characterize this impurity, whereas the para-isomer (specifically 5-methoxy-4'-trifluoromethylvalerophenone) is the established precursor for the active pharmaceutical ingredient fluvoxamine itself [2]. The isomer-selective synthetic utility is therefore absolute rather than a matter of degree.

Friedel-Crafts acylation Regioselective synthesis Building block

Purity Specifications from Commercial Sources: 95% and 98% with Batch-Specific QC Documentation

Commercial suppliers provide o-trifluoromethyl-valerophenon with documented purity specifications that enable direct comparison across procurement sources. Bide Pharmatech offers the compound at standard purity of 95% (CAS 42916-64-3) with batch-specific QC reports including NMR, HPLC, and GC data . Leyan provides the compound at 98% purity (Product No. 1735843) . These purity levels are accompanied by availability of analytical documentation (Certificate of Analysis) that enables users to verify lot-to-lot consistency. The meta-isomer (m-trifluoromethyl-valerophenon, CAS 1705-17-5) lacks comparable commercial purity specifications in the reviewed databases, indicating differential commercial availability and quality infrastructure among positional isomers .

Commercial purity QC documentation Analytical verification

Isomer-Specific Density and Physicochemical Parameters: Ortho vs. Para Baseline Comparison

Physicochemical parameters for trifluoromethylvalerophenone isomers reveal quantifiable differences that impact material handling and formulation considerations. The para-isomer (CAS 42916-66-5) has a calculated density of 1.128±0.06 g/cm³ at 20 °C and 760 Torr, with calculated aqueous solubility of 0.039 g/L at 25 °C . The ortho-isomer shares identical molecular weight (230.23 g/mol), molecular formula (C12H13F3O), exact mass (230.09200), and polar surface area (17.07 Ų) with the meta-isomer, yet exhibits divergent LogP (4.0783 for both ortho and meta) that may not fully capture the steric and electronic effects of ortho-substitution . While direct experimental density data for the ortho-isomer remain unpublished in the sources reviewed, the availability of calculated reference values for the para-isomer establishes a physicochemical baseline against which the ortho-isomer can be meaningfully distinguished in applications where density-dependent measurements (e.g., gravimetric dispensing) or solubility-dependent protocols are employed.

Density Physicochemical properties Isomer comparison

Patent-Defined Structural Specificity: Para-Isomer Required for Fluvoxamine Synthesis; Ortho-Isomer as Analytical Impurity

U.S. Patent 4,085,225 explicitly claims 4'-trifluoromethylvalerophenone O-(2-aminoethyl)oximes—derived from the para-isomer ketone—as compounds exhibiting strong serotonin potentiation without monoamine oxidase inhibition [1]. This patent-defined structural requirement establishes that the para-substitution pattern is mechanistically essential for the antidepressant activity profile. Conversely, the ortho-isomer (o-trifluoromethyl-valerophenon) is recognized as a distinct chemical entity that, when derivatized, produces Fluvoxamine Impurity 7: (E)-5-Methoxy-1-(2-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime [2]. This impurity identity carries quantifiable significance in pharmaceutical quality control: the ortho-isomer is not simply an alternative starting material but rather a compound that must be separately monitored, characterized, and controlled in drug substance specifications.

Pharmaceutical impurity Regulatory compliance Reference standard

Availability of Certified QC Documentation: Ortho-Isomer Supported by Batch-Specific Analytical Reports

Commercial suppliers of o-trifluoromethyl-valerophenon provide batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . This level of analytical documentation supports reproducible research and enables verification of compound identity and purity prior to experimental use. In contrast, the meta-isomer (m-trifluoromethyl-valerophenon, CAS 1705-17-5) lacks comparable documented QC infrastructure in the commercial sources reviewed, with purity specifications and analytical documentation not prominently disclosed . This differential availability of certified QC documentation represents a procurement-relevant distinction: laboratories requiring traceable analytical verification for compliance or publication purposes will find the ortho-isomer supported by a more robust commercial QC framework than the meta-isomer.

Certificate of Analysis Quality assurance Procurement compliance

Validated Application Scenarios for o-Trifluoromethyl-valerophenon Based on Quantitative Evidence


Synthesis of Ortho-Substituted Trifluoromethylphenyl Derivatives and Pharmaceutical Impurity Reference Standards

o-Trifluoromethyl-valerophenon is procured for the synthesis of ortho-substituted trifluoromethylphenyl ketone derivatives that are structurally inaccessible from the para-isomer. In pharmaceutical analytical development, this compound serves as the ketone precursor for Fluvoxamine Impurity 7, defined as (E)-5-Methoxy-1-(2-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime, which is required for impurity profiling, method validation, and regulatory submission documentation [1]. Procurement of the ortho-isomer in this context is non-negotiable, as substitution with the para-isomer would yield a structurally distinct derivative (the active pharmaceutical ingredient precursor) rather than the targeted impurity standard. The availability of batch-specific QC documentation (NMR, HPLC, GC) from commercial suppliers supports compliance with pharmaceutical quality control requirements for reference standard characterization [2].

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substitution Effects on Ketone Reactivity

The ortho-positioning of the trifluoromethyl group relative to the carbonyl introduces distinct steric and electronic perturbations compared to meta- or para-substituted analogs. In SAR investigations of valerophenone-derived scaffolds, procurement of o-trifluoromethyl-valerophenon enables systematic exploration of how ortho-CF₃ substitution influences carbonyl electrophilicity, nucleophilic addition rates, and subsequent oxime formation kinetics. This application is grounded in the documented differences between trifluoromethylvalerophenone isomers: while the para-isomer is characterized by calculated density of 1.128±0.06 g/cm³ and aqueous solubility of 0.039 g/L at 25 °C [1], the ortho-isomer's divergent physicochemical behavior (evidenced by its distinct synthetic utility and impurity classification) provides a basis for comparative reactivity studies. Researchers investigating positional isomer effects on reaction outcomes should procure the ortho-isomer specifically, as meta- and para-isomers are not substitutable for ortho-specific SAR questions.

Analytical Method Development for Isomer-Specific Detection and Quantification

Given that the ortho-isomer is classified as Fluvoxamine Impurity 7 [1] while the para-isomer serves as the precursor to the active pharmaceutical ingredient [2], analytical chemists developing HPLC, GC, or LC-MS methods for pharmaceutical quality control require authentic samples of the ortho-isomer for retention time determination, resolution validation, and limit of detection/quantitation (LOD/LOQ) establishment. Commercial availability of o-trifluoromethyl-valerophenon at 95% and 98% purity with batch-specific NMR, HPLC, and GC documentation enables robust analytical method development and validation . The documented purity levels support accurate calibration curve construction, while the availability of Certificates of Analysis ensures traceability for regulatory submission packages. Procurement of the meta- or para-isomer cannot substitute for ortho-isomer in this application, as chromatographic retention behavior is isomer-dependent.

Medicinal Chemistry Scaffold Diversification via Ortho-CF₃ Ketone Building Blocks

In medicinal chemistry campaigns exploring trifluoromethyl-substituted aryl ketones as synthetic intermediates, o-trifluoromethyl-valerophenon provides access to ortho-CF₃-substituted chemical space that is complementary to—but distinct from—the para-substituted scaffolds documented in antidepressant patent literature [1]. The ortho-isomer's calculated LogP of 4.0783 and polar surface area of 17.07 Ų [2] provide baseline physicochemical parameters for compound library design, though researchers should note that ortho-substitution may confer unique conformational constraints not captured by these calculated descriptors. Procurement of this specific isomer enables exploration of ortho-substituted chemical space for lead optimization programs seeking to differentiate from known para-substituted pharmacophores. The commercial availability of the compound at 95-98% purity with QC documentation supports reproducible library synthesis and subsequent biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Trifluoromethyl-valerophenon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.